![molecular formula C18H18N4O2 B2442790 3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide CAS No. 328030-25-7](/img/structure/B2442790.png)
3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
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Overview
Description
“3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide” is a chemical compound with the molecular formula C18H18N4O2 and a molecular weight of 322.36 .
Synthesis Analysis
The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50°C and stirred for 3 hours, resulting in an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Hirshfeld surface analysis was performed to probe these intermolecular interactions in detail .Chemical Reactions Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H18N4O2 and a molecular weight of 322.36 . Further physical and chemical properties such as melting point, boiling point, and density can be found on the ChemicalBook .Scientific Research Applications
Docking and DFT Studies
This compound has been used in docking and density functional theory (DFT) studies . The compound was characterized by single crystal XRD analysis . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .
Synthesis and Characterization
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . It was characterized by single crystal XRD analysis .
Biological Activity
4-aminoantipyrine and its derivatives, including this compound, have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Antiviral Activity
Indole derivatives, which include this compound, have shown antiviral activity . They have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-HIV Activity
Indole derivatives have also shown anti-HIV activity . They have been reported to inhibit HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
Alkaline Phosphatase Inhibition
These compounds have been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is the enzyme Ampicillin-CTX-M-15 . This enzyme is involved in bacterial resistance to antibiotics, making it a key target for new antimicrobial agents .
Mode of Action
The compound interacts with its target through a binding interaction with the targeted amino acids of the enzyme . The binding score, a measure of the strength of this interaction, was found to be -5.26 kcal/mol, indicating a good binding interaction .
Result of Action
Given its interaction with ampicillin-ctx-m-15, it can be inferred that the compound may have potential antimicrobial effects .
Safety and Hazards
properties
IUPAC Name |
3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-16(20-17(23)13-7-6-8-14(19)11-13)18(24)22(21(12)2)15-9-4-3-5-10-15/h3-11H,19H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAAUSFQUGYCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide |
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